![molecular formula C20H14ClN3O B12558577 Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- CAS No. 188677-14-7](/img/structure/B12558577.png)
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes and pigments due to their vivid colors. This particular compound is notable for its complex structure, which includes a benzonitrile group, a chlorophenyl group, and an azo linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol or an aromatic amine to form the azo compound.
For industrial production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Oxidation can lead to the formation of nitro compounds or carboxylic acids.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vivid color properties.
作用機序
The mechanism of action of benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- involves its interaction with molecular targets through its azo and nitrile groups. The azo group can participate in redox reactions, while the nitrile group can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group.
4-Bromobenzonitrile: Contains a bromine atom instead of a chlorophenyl group.
4-Formylbenzonitrile: Contains a formyl group instead of an azo linkage.
Uniqueness
Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]- is unique due to its combination of a nitrile group, an azo linkage, and a chlorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in dye and pigment production, as well as in scientific research.
特性
CAS番号 |
188677-14-7 |
|---|---|
分子式 |
C20H14ClN3O |
分子量 |
347.8 g/mol |
IUPAC名 |
4-[[4-[(2-chlorophenyl)methoxy]phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C20H14ClN3O/c21-20-4-2-1-3-16(20)14-25-19-11-9-18(10-12-19)24-23-17-7-5-15(13-22)6-8-17/h1-12H,14H2 |
InChIキー |
VLGYKVSERMDNBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


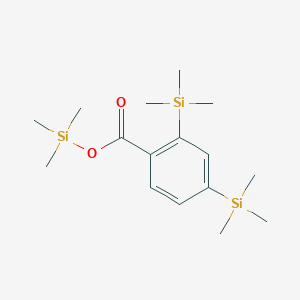
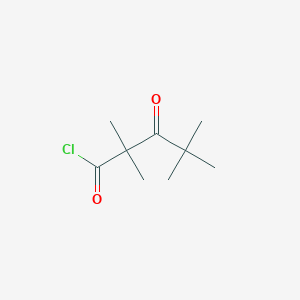
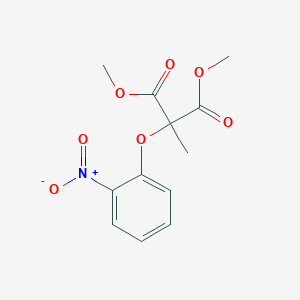
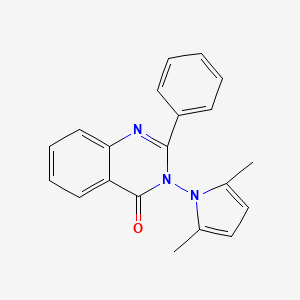
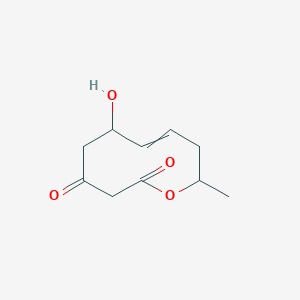
![1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene](/img/structure/B12558524.png)
![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal](/img/structure/B12558542.png)
![1-Chloro-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B12558544.png)
![Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12558547.png)
![2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine](/img/structure/B12558550.png)
![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)
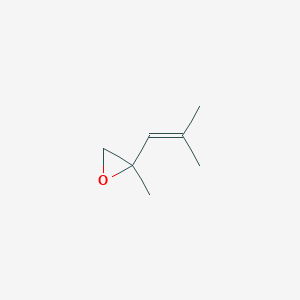
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
